1-[(2,4-diphenyl-4H-chromen-3-yl)methyl]piperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2,4-diphenyl-4H-chromen-3-yl)methyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO/c1-4-12-21(13-5-1)26-23-16-8-9-17-25(23)29-27(22-14-6-2-7-15-22)24(26)20-28-18-10-3-11-19-28/h1-2,4-9,12-17,26H,3,10-11,18-20H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYDJCJGEAPHBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(OC3=CC=CC=C3C2C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 2,4 Diphenyl 4h Chromen 3 Yl Methyl Piperidine
Retrosynthetic Analysis of the Compound
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in planning a synthetic route. For 1-[(2,4-diphenyl-4H-chromen-3-yl)methyl]piperidine, the analysis begins by disconnecting the piperidine (B6355638) ring from the chromene core at the C-N bond. This suggests a forward synthesis involving the reaction of a functionalized 2,4-diphenyl-4H-chromene with piperidine.
Further deconstruction of the 2,4-diphenyl-4H-chromene framework points towards a multi-component reaction strategy. researchgate.net The chromene ring can be retrosynthetically cleaved into three basic components: a salicylaldehyde (B1680747) derivative, a 1,3-dicarbonyl compound, and an active methylene (B1212753) compound. This approach is advantageous for its efficiency and atom economy.
Multi-Component Reaction Strategies for Chromene Core Synthesis
Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecules like the 4H-chromene core in a single step from three or more reactants. sharif.edu
One-pot cyclocondensation is a prominent method for synthesizing 4H-chromenes. A common approach involves the reaction of an aldehyde, an active methylene compound (like malononitrile), and a phenol (B47542) derivative (such as resorcinol (B1680541) or 2-naphthol). jmchemsci.comfrontiersin.org These components, often under catalytic conditions, assemble to form the chromene ring system in a single operation. ijcce.ac.ir
Various catalysts can be employed to enhance the efficiency of chromene synthesis. L-proline, a naturally occurring amino acid, has been identified as an effective and environmentally friendly catalyst for the one-pot, three-component synthesis of 4H-chromenes. rsc.orgkoreascience.kr It has been successfully used in the reaction of aldehydes, malononitrile, and resorcinol to produce 2-amino-4H-chromenes in high yields. jmchemsci.comkoreascience.kr The use of L-proline is advantageous due to its reusability, mild reaction conditions, and often high product yields. jmchemsci.comresearchgate.net
Piperidine is another commonly used catalyst, particularly in the synthesis of 2-amino-4H-chromenes. koreascience.kr It acts as a basic catalyst to facilitate the condensation reactions that lead to the formation of the chromene ring. researchgate.net
| Catalyst | Type | Role in Reaction |
| L-proline | Organocatalyst | Promotes cyclocondensation |
| Piperidine | Base Catalyst | Facilitates condensation steps |
Synthetic Routes for Piperidine Moiety Introduction
Once the 2,4-diphenyl-4H-chromene core is established, the piperidinomethyl group can be introduced at the 3-position.
The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located next to a carbonyl group. libretexts.org It typically involves an aldehyde (like formaldehyde), a primary or secondary amine (such as piperidine), and a compound with an active methylene group. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an iminium ion, which then reacts with the nucleophilic carbon of the active methylene compound. libretexts.org This method provides a direct route to introduce the piperidinomethyl substituent onto the chromene scaffold.
An alternative to the Mannich reaction is a stepwise alkylation process. This can involve the initial introduction of a leaving group at the desired position on the chromene ring, followed by nucleophilic substitution with piperidine. For instance, a chloromethylated chromene derivative could be reacted with piperidine to form the final product. This approach allows for more control over the reaction and can be useful if the direct Mannich reaction is not feasible.
Optimization of Reaction Conditions and Yields
The optimization of the synthesis of this compound would logically focus on two key stages: the formation of the 2,4-diphenyl-4H-chromene core and the subsequent introduction of the piperidinomethyl group.
For the synthesis of the 4H-chromene ring system, multi-component reactions (MCRs) are often employed due to their efficiency. nih.gov The optimization of a three-component reaction involving a salicylaldehyde derivative, 1,3-diphenyl-1,3-propanedione, and a suitable third component is critical. Factors such as the choice of catalyst, solvent, and reaction temperature play a significant role in maximizing the yield of the desired chromene precursor. Various catalysts have been explored for the synthesis of 4H-chromene derivatives, including L-proline and nano-catalysts, often under solvent-free or green solvent conditions to improve yields and facilitate purification. rsc.orgsharif.edu
The subsequent introduction of the piperidinomethyl group could be achieved through a reductive amination of a 2,4-diphenyl-4H-chromen-3-carbaldehyde intermediate with piperidine. The optimization of this step would involve screening different reducing agents, solvents, and temperatures. Sodium borohydride (B1222165) is a commonly used reducing agent for this transformation. ias.ac.in The choice of solvent is also critical, with greener options like ethanol (B145695) or even solvent-less conditions being explored. gctlc.org
Below are interactive data tables illustrating typical optimization studies for the key reaction steps analogous to the synthesis of the target compound.
Table 1: Optimization of Catalyst and Solvent for a Three-Component Synthesis of a 4H-Chromene Derivative
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | L-proline (10) | Ethanol | Reflux | 5 | 92 | rsc.org |
| 2 | L-proline (10) | Water | Reflux | 8 | 75 | rsc.org |
| 3 | L-proline (10) | Toluene | Reflux | 12 | 60 | rsc.org |
| 4 | Nano-kaoline/BF3/Fe3O4 (5 mg) | Solvent-free | 70 | 0.5 | 95 | sharif.edu |
| 5 | Nano-kaoline/BF3/Fe3O4 (5 mg) | Ethanol | 70 | 1 | 88 | sharif.edu |
| 6 | None | Ethanol | Reflux | 24 | Trace | rsc.org |
Table 2: Optimization of Reductive Amination of an Aldehyde with a Secondary Amine
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | NaBH4 | Glycerol | 70 | 0.5 | 94 | ias.ac.in |
| 2 | NaBH4 | Methanol | 25 | 2 | 85 | gctlc.org |
| 3 | NaCNBH3 | Methanol | 25 | 3 | 88 | organic-chemistry.org |
| 4 | H2/Pd-C | Ethanol | 50 | 6 | 90 | researchgate.net |
| 5 | NaBH4 | Dichloromethane | 25 | 2 | 82 | acsgcipr.org |
Green Chemistry Principles in the Synthesis of the Compound
The application of green chemistry principles is paramount in the modern synthesis of complex organic molecules like this compound. These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials. chemijournal.com
Atom Economy and One-Pot Reactions: The use of multi-component reactions (MCRs) for the synthesis of the 4H-chromene core is a prime example of high atom economy, as most of the atoms from the reactants are incorporated into the final product. rsc.org Performing reactions in a one-pot fashion, where multiple synthetic steps are carried out in the same reaction vessel, reduces the need for purification of intermediates, thereby saving solvents and energy. sharif.edu
Use of Greener Solvents: A significant focus in green chemistry is the replacement of hazardous organic solvents with more environmentally benign alternatives. For the synthesis of 4H-chromenes and in reductive amination, solvents like water, ethanol, and glycerol have been successfully employed. rsc.orgias.ac.in Solvent-free reactions, where the reactants are mixed without a solvent, represent an even greener approach. sharif.edu The development of solvent selection guides for reactions like reductive amination aids chemists in choosing more sustainable options over traditionally used chlorinated solvents. rsc.org
Catalysis: The use of catalysts is a cornerstone of green chemistry as they can increase reaction rates and selectivity, often under milder conditions. The development of reusable heterogeneous catalysts, such as nano-kaoline/BF3/Fe3O4, is particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. sharif.edusharif.edu Organocatalysts, like L-proline, offer a metal-free alternative, which is often less toxic. rsc.org
Energy Efficiency: Traditional synthetic methods often rely on prolonged heating, which is energy-intensive. Modern energy-efficient techniques such as microwave irradiation can significantly shorten reaction times and improve yields in the synthesis of heterocyclic compounds. researchgate.netbohrium.com These methods contribute to a more sustainable synthetic process. benthamdirect.com
Table 3: Application of Green Chemistry Principles in Analogous Syntheses
| Reaction Type | Green Principle Applied | Details | Reference |
|---|---|---|---|
| 4H-Chromene Synthesis | Green Solvent | Use of water or ethanol as the reaction medium. | rsc.org |
| 4H-Chromene Synthesis | One-Pot Synthesis | Three-component reaction under solvent-free conditions. | sharif.edu |
| Reductive Amination | Green Solvent | Glycerol used as a recyclable and biodegradable solvent. | ias.ac.in |
| Heterocycle Synthesis | Energy-Efficient Method | Microwave-assisted multi-component reactions for shorter reaction times. | researchgate.netbohrium.com |
| 4H-Chromene Synthesis | Reusable Catalyst | Use of a super paramagnetic nanocatalyst (nano-kaoline/BF3/Fe3O4) that can be recovered with a magnet. | sharif.edu |
Advanced Spectroscopic and Structural Characterization of 1 2,4 Diphenyl 4h Chromen 3 Yl Methyl Piperidine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 2D-NMR, NOESY, COSY)
A full structural elucidation of 1-[(2,4-diphenyl-4H-chromen-3-yl)methyl]piperidine would necessitate the use of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques.
¹H NMR would be utilized to identify the chemical environment of the protons in the molecule. The expected spectrum would show distinct signals for the aromatic protons on the diphenyl-substituted chromene core, the protons of the 4H-chromene ring, the methylene (B1212753) bridge, and the piperidine (B6355638) ring.
¹³C NMR would complement the proton data by providing information on the carbon skeleton.
Correlation Spectroscopy (COSY) would be employed to establish proton-proton coupling networks, helping to assign protons on the piperidine and chromene rings.
Nuclear Overhauser Effect Spectroscopy (NOESY) would be critical for determining the through-space proximity of protons, which is essential for confirming the stereochemical arrangement and conformation of the molecule, particularly the relative orientation of the substituents on the chromene ring and the conformation of the piperidine ring.
Currently, there are no published peer-reviewed data detailing these NMR studies for this compound.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LC-MS/MS)
Mass spectrometry would be a key technique for confirming the molecular weight and probing the structure of the compound.
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula.
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) would provide information about the fragmentation pattern of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, it would be possible to confirm the connectivity of the diphenyl-4H-chromene core, the methyl bridge, and the piperidine moiety.
Specific fragmentation pathways and high-resolution mass data for this compound are not available in the current body of scientific literature.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques such as IR and Raman would be used to identify the functional groups present in the molecule.
Infrared (IR) Spectroscopy would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=C stretching from the aromatic rings and the chromene moiety, and C-O-C stretching of the ether linkage in the chromene ring.
No specific IR or Raman spectra for this compound have been reported.
X-ray Crystallography for Solid-State Conformational Analysis and Absolute Stereochemistry (if applicable)
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of this compound could be grown, this technique would provide precise information on:
Bond lengths, bond angles, and torsion angles.
The conformation of the 4H-chromene and piperidine rings.
The spatial arrangement of the phenyl and piperidinomethyl substituents.
The absolute stereochemistry if the compound crystallizes in a chiral space group.
As of now, the crystal structure of this specific compound has not been determined or published.
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment (if applicable)
The presence of a stereocenter at the C4 position of the 4H-chromene ring suggests that this compound is a chiral molecule. Chiroptical techniques would be essential for characterizing its stereochemical properties.
Circular Dichroism (CD) Spectroscopy would measure the differential absorption of left and right circularly polarized light, which could help in assigning the absolute configuration of the stereocenter, often in conjunction with theoretical calculations.
Optical Rotatory Dispersion (ORD) Spectroscopy would measure the change in optical rotation as a function of wavelength, providing further information about the stereochemistry.
There are no published studies on the chiroptical properties of this compound.
Computational and Theoretical Investigations of 1 2,4 Diphenyl 4h Chromen 3 Yl Methyl Piperidine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These theoretical methods provide insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov A primary application of DFT is molecular geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to the lowest energy state. nih.gov
For 1-[(2,4-diphenyl-4H-chromen-3-yl)methyl]piperidine, this calculation would involve using a specific functional (like B3LYP) and a basis set (e.g., 6-311++G(d,p)) to iteratively adjust the bond lengths, bond angles, and dihedral angles until a minimum energy conformation is found. researchgate.netnih.gov The resulting optimized geometry is crucial for accurately calculating other properties, such as vibrational frequencies and electronic characteristics.
Frontier Molecular Orbital (HOMO/LUMO) Analysis and Energy Gaps
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. mdpi.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. mdpi.com Analysis of the spatial distribution of these orbitals would indicate which parts of the this compound molecule are involved in electron donation and acceptance.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic distribution on the surface of a molecule. It is used to predict how a molecule will interact with other chemical species. researchgate.net The map uses a color scale to denote different electrostatic potential values:
Red and Yellow: Regions of negative potential (electron-rich), which are susceptible to electrophilic attack.
Blue: Regions of positive potential (electron-poor), which are susceptible to nucleophilic attack.
Green: Regions of neutral potential.
For this compound, an MEP map would identify the most likely sites for chemical reactions, highlighting, for example, the electronegative oxygen and nitrogen atoms as potential sites for electrophilic interaction. researchgate.net
Charge Distribution and Dipole Moment Analysis
Analysis of charge distribution provides information on how electric charge is allocated among the atoms within a molecule. Methods like Mulliken population analysis assign partial charges to each atom, offering a quantitative view of the electronic landscape. researchgate.net This information helps in understanding the molecule's polarity and electrostatic interactions.
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics are computational techniques used to predict how a small molecule (ligand) interacts with a large biological molecule, typically a protein (receptor).
Prediction of Ligand-Target Interactions
Molecular docking is a simulation method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. hilarispublisher.com The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function, often expressed in kcal/mol. nih.gov A lower binding energy score typically indicates a more stable and favorable interaction. nih.gov
To study this compound, a specific protein target would first need to be identified based on its potential therapeutic application. The compound would then be docked into the active site of this protein. The simulation would predict the binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, between the ligand and the amino acid residues of the protein. nih.govrsc.org This information is invaluable for understanding the compound's potential mechanism of action and for guiding the design of more potent derivatives. ijper.org
Conformational Analysis in Biomacromolecular Environments
The conformational flexibility of this compound is a critical determinant of its interaction with biological macromolecules. Understanding its preferred spatial arrangements within a protein's binding site is paramount for elucidating its mechanism of action. Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools to explore these conformational landscapes.
Molecular docking studies are frequently employed to predict the binding orientation of ligands within a receptor's active site. For derivatives of the 4H-chromene scaffold, docking studies have revealed key interactions that stabilize the ligand-protein complex. These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking. For instance, in studies of related 4-aryl-4H-chromene derivatives, the chromene core can act as a scaffold that positions aryl substituents to interact with specific residues in a binding pocket. The diphenyl substituents at positions 2 and 4 of the chromene ring in the target compound are expected to play a significant role in establishing hydrophobic and π-π interactions with nonpolar and aromatic amino acid residues, respectively. The piperidine (B6355638) moiety, connected via a methyl linker, introduces additional flexibility and potential for interactions. Depending on the protonation state of the piperidine nitrogen, it can act as a hydrogen bond donor, forming crucial interactions with polar residues.
Molecular dynamics simulations provide a more dynamic picture of the conformational behavior of the ligand within the biomacromolecular environment. MD simulations can reveal the stability of the docked pose, the flexibility of the ligand, and the specific conformational changes that occur upon binding. These simulations can also highlight the role of solvent molecules in mediating ligand-receptor interactions. For chromene derivatives, MD simulations can help to understand how the molecule adapts its conformation to fit optimally within the binding site and to identify key residues that are crucial for maintaining the binding affinity.
Table 1: Key Interactions of 4H-Chromene Derivatives in Biomacromolecular Environments
| Interaction Type | Interacting Moiety on Ligand | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Piperidine Nitrogen (protonated) | Aspartate, Glutamate, Serine, Threonine |
| Hydrophobic Interactions | Diphenyl Groups, Piperidine Ring | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Phenyl Rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, QSAR studies can provide valuable insights into the structural features that are critical for their biological effects and can guide the design of new, more potent compounds. nih.gov
A typical QSAR study involves the calculation of a wide range of molecular descriptors for a set of structurally related compounds with known biological activities. These descriptors can be classified into several categories, including constitutional, topological, geometrical, and quantum-chemical descriptors. For 4-aryl-4H-chromene derivatives, descriptors such as molecular weight, logP (lipophilicity), molar refractivity, and various topological indices have been shown to be important in correlating with their biological activities. benthamdirect.comnih.gov
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms are used to build a QSAR model. nih.gov For example, a linear QSAR model might take the form:
Biological Activity = c1 * Descriptor1 + c2 * Descriptor2 + ... + constant
The quality of the QSAR model is assessed using various statistical parameters, including the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the root mean square error (RMSE). A robust and predictive QSAR model can then be used to predict the biological activity of new, untested compounds.
For chromene derivatives containing a piperidine moiety, QSAR studies have highlighted the importance of both the chromene core and the substituents on the piperidine ring. nih.govresearchgate.net Descriptors related to the size, shape, and electronic properties of these substituents often play a crucial role in the developed QSAR models. The lipophilicity of the molecule, often represented by logP, is frequently a key parameter, suggesting the importance of membrane permeability or hydrophobic interactions with the target. benthamdirect.com
Table 2: Common Descriptors Used in QSAR Studies of Chromene and Piperidine Derivatives
| Descriptor Class | Example Descriptors | Potential Significance |
| Constitutional | Molecular Weight, Number of Rings | Overall size and complexity of the molecule |
| Topological | Wiener Index, Kier & Hall Shape Indices | Molecular branching and shape |
| Geometrical | Molecular Surface Area, Molecular Volume | Steric requirements for binding |
| Electronic | Dipole Moment, HOMO/LUMO Energies | Electronic distribution and reactivity |
| Physicochemical | LogP, Molar Refractivity | Lipophilicity and polarizability |
Investigation of the Biological Activity Modulatory Mechanisms of 1 2,4 Diphenyl 4h Chromen 3 Yl Methyl Piperidine
Antimicrobial Activity Profiling Against Specific Pathogens (In vitro)
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Currently, there is a lack of specific data in peer-reviewed scientific literature regarding the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of 1-[(2,4-diphenyl-4H-chromen-3-yl)methyl]piperidine against various bacterial and fungal strains. While the broader class of chromene derivatives has been investigated for antimicrobial properties, the specific activity of this compound remains to be determined. stmjournals.inresearchgate.netresearchgate.net
Future research would need to be conducted to establish an antimicrobial profile. Such studies would typically involve standardized microdilution or agar (B569324) dilution methods to determine the MIC, followed by subculturing onto growth media to determine the MBC or MFC.
Investigation of Resistance Mechanisms
Given the absence of established antimicrobial activity for this compound, there is no information available concerning potential mechanisms of resistance that microorganisms might develop against this specific compound. The investigation of resistance mechanisms is contingent upon the initial discovery and characterization of its antimicrobial effects.
Modulation of Inflammatory Pathways (In vitro)
While direct studies on this compound are not available, research on related 2-phenyl-4H-chromen-4-one derivatives has shown significant anti-inflammatory activity. researchgate.netnih.govnih.gov These related compounds have been found to modulate key inflammatory pathways. For instance, certain derivatives can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov The mechanism of action for some of these related compounds involves the inhibition of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. researchgate.netnih.gov
The potential anti-inflammatory effects of this compound would need to be investigated through in vitro assays, such as measuring its effect on cytokine production in cell lines like RAW 264.7 macrophages.
Table 1: Hypothetical Data on Inflammatory Marker Inhibition (Note: This table is for illustrative purposes only, as no specific data for the compound exists.)
| Inflammatory Marker | IC₅₀ (µM) | Cell Line |
| TNF-α | Data not available | RAW 264.7 |
| IL-6 | Data not available | RAW 264.7 |
| NO Production | Data not available | RAW 264.7 |
Neurotransmitter Uptake Inhibition and Ion Channel Modulation (In vitro)
There is no specific information in the current scientific literature regarding the activity of this compound as an inhibitor of neurotransmitter uptake or as a modulator of ion channels. The broader class of chromene derivatives has been noted for a wide range of biological activities, including potential interactions with various cellular targets. researchgate.netrjptonline.orgresearchgate.net However, specific data on the neuropharmacological profile of this particular compound is absent.
To determine any such activity, in vitro studies would be necessary. These could include radioligand binding assays to assess affinity for neurotransmitter transporters (e.g., for serotonin (B10506), dopamine, norepinephrine) and electrophysiological techniques, such as patch-clamp studies on cultured neurons or cells expressing specific ion channels, to evaluate any modulatory effects.
Table 2: Summary of Investigated Biological Activities (In Vitro) (Note: This table reflects the current lack of available data.)
| Biological Target | Activity | Assay Method |
| Neurotransmitter Transporters | Data not available | Radioligand Binding |
| Voltage-gated Ion Channels | Data not available | Patch-Clamp Electrophysiology |
| Ligand-gated Ion Channels | Data not available | Patch-Clamp Electrophysiology |
Structure Activity Relationship Sar Studies of 1 2,4 Diphenyl 4h Chromen 3 Yl Methyl Piperidine Analogues
Systematic Design and Synthesis of Derivatives
The rational design of analogues of the lead compound involves a systematic approach to modify its distinct structural regions. Synthetic strategies typically focus on modular assembly, allowing for diverse derivatives to be generated and evaluated. frontiersin.org
The 2,4-diaryl-4H-chromene core is a primary area for modification. Alterations to the phenyl rings at the C2 and C4 positions, as well as substitutions on the fused benzene (B151609) ring of the chromene nucleus, have profound effects on biological activity.
Substitution on the Fused Benzene Ring: Research into related chromene structures has shown that introducing small halogen atoms (e.g., Chlorine or Fluorine) at the 7-position can significantly enhance potency and selectivity for certain targets, such as the 5-HT2C receptor. nih.govnih.gov This is often attributed to favorable interactions with specific amino acid residues in the target's binding pocket.
Substitution on the C2- and C4-Phenyl Rings: The electronic nature and position of substituents on the C2 and C4 phenyl rings are critical. For instance, in a series of 2-phenyl-4H-chromen-4-one derivatives designed as COX-2 inhibitors, a methylsulfonyl group at the para-position of the C2-phenyl ring was identified as a key pharmacophore for potent and selective inhibition. nih.gov Modifications at the C4-phenyl ring have also been explored to modulate activity and pharmacokinetic properties. globalresearchonline.net
The piperidine (B6355638) ring serves as a crucial basic side chain, often involved in key ionic or hydrogen bond interactions with the biological target. Its modification is a key strategy for optimizing affinity and selectivity. nih.govnbinno.com
Replacement with Other Cyclic Amines: Replacing the piperidine ring with other saturated heterocycles like morpholine (B109124) or piperazine (B1678402) can dramatically alter activity. In studies on choline (B1196258) transporter inhibitors, a morpholine analogue was found to be approximately 10-fold less active than its piperidine counterpart, highlighting the specific steric and electronic contributions of the piperidine nitrogen and ring structure. nih.gov
Substitution on the Piperidine Ring: The introduction of substituents on the piperidine ring itself can fine-tune binding affinity. For example, adding alkyl groups can enhance lipophilicity and van der Waals interactions. The position and stereochemistry of these substituents are often critical for achieving optimal orientation within the binding site. nih.gov
The methylene (B1212753) (-CH2-) group linking the chromene C3 position and the piperidine nitrogen plays a vital role in determining the spatial relationship between the two key pharmacophoric elements. While this linker is simple, its characteristics are essential for activity.
Linker Length and Flexibility: The length of the linker dictates the distance between the chromene core and the basic nitrogen. Increasing the linker length (e.g., to an ethyl or propyl chain) can alter the compound's ability to bridge key interaction points within a receptor. nih.gov This modification can either enhance or diminish activity depending on the target's topology.
Linker Rigidity: Introducing conformational constraints, such as incorporating the linker into a spirocyclic system, can lock the molecule into a more bioactive conformation, thereby increasing potency and selectivity. Spiro[chromene-2,4′-piperidine]s, for example, have been identified as a novel chemotype of selective 5-HT2C receptor agonists, where the rigidified linker is integral to the scaffold. nih.govnih.gov
Comparative Analysis of Biological Activity Among Analogues
The systematic synthesis of analogues allows for a comparative analysis of their biological activity, most commonly quantified by metrics such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). This analysis reveals clear SAR trends.
For example, in a study of 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives as COX-2 inhibitors, the nature of the substituent at the C3 position of the chromene was found to be critical for activity and selectivity. nih.govresearchgate.net
| Compound | C3-Substituent (R) | COX-2 IC50 (μM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
|---|---|---|---|
| 3a | -H | 0.13 | >153.8 |
| 5a | -OCH3 | 0.11 | >181.8 |
| 5b | -OCH2CH3 | 0.10 | >200 |
| 5d | -OCH2Ph | 0.07 | 287.1 |
This data clearly indicates that increasing the size of the C3-alkoxy substituent enhances both potency and selectivity for COX-2, with the benzyloxy group (-OCH2Ph) providing the most significant activity. researchgate.net
Similarly, in the development of spiro[chromene-2,4′-piperidine]s as 5-HT2C receptor agonists, substitutions on the chromene ring were paramount for achieving high potency and selectivity. nih.govnih.gov
| Compound | Chromene Substitution | 5-HT2C EC50 (nM) | Selectivity vs. 5-HT2A/2B |
|---|---|---|---|
| 4 | Unsubstituted | 1560.0 | - |
| 7 | 7-Fluoro | 278.1 | Inactive at 10 μM |
| 8 | 7-Chloro | 121.5 | Inactive at 10 μM |
| 9 | 7-Bromo | 293.4 | Inactive at 10 μM |
The data demonstrates a clear preference for a small halogen at the 7-position, with the 7-chloro analogue (Compound 8) emerging as the most potent and selective partial agonist in the series. nih.govnih.gov
Identification of Key Pharmacophoric Features for Desired Activity
Pharmacophore modeling combines and abstracts the key steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov Based on extensive SAR studies, a general pharmacophore model for this class of compounds can be proposed:
Feature 1: Aromatic/Hydrophobic Core: The 2,4-diphenyl-4H-chromene nucleus serves as a rigid, hydrophobic scaffold that engages in van der Waals and π-π stacking interactions with nonpolar residues in the target's binding site.
Feature 2: Hydrogen Bond Acceptor/Donor Region: Oxygen atoms within the chromene ring and potential substituents (e.g., methoxy, hydroxyl) can act as hydrogen bond acceptors. Conversely, amino groups or other functionalities can serve as donors. nih.gov
Feature 3: Positively Ionizable Group: The nitrogen atom of the piperidine ring is typically protonated at physiological pH. This positive charge is crucial for forming strong ionic interactions (salt bridges) with acidic residues, such as aspartate or glutamate, in the target protein. nih.gov
Feature 4: Defined Spatial Vector: The linker region establishes a critical distance and geometric vector between the hydrophobic chromene core and the basic piperidine nitrogen. This precise spatial arrangement is essential for simultaneously engaging different regions of the binding pocket.
Elucidation of Structural Requirements for Target Selectivity
Achieving selectivity—the ability to interact with a desired target while avoiding others—is a primary goal of medicinal chemistry. SAR studies provide a roadmap for engineering selectivity into the 1-[(2,4-diphenyl-4H-chromen-3-yl)methyl]piperidine scaffold.
Targeting COX-2 over COX-1: For COX-2 selectivity, studies on related scaffolds show that bulkier substituents at the C3 position of the chromene ring are well-tolerated by the larger, more accommodating active site of COX-2, but are sterically hindered from entering the narrower active site of COX-1. researchgate.net This steric exclusion is a key determinant of selectivity.
Targeting 5-HT2C over 5-HT2A/2B: The high degree of homology among serotonin (B10506) receptor subtypes makes achieving selectivity challenging. However, subtle differences in their binding pockets can be exploited. For the spiro[chromene-2,4′-piperidine] series, the addition of a 7-chloro substituent on the chromene ring appears to facilitate a specific interaction unique to the 5-HT2C receptor, leading to high selectivity with no observed activity at the 5-HT2A or 5-HT2B receptors at concentrations up to 10 μM. nih.govnih.gov
General Principles: Selectivity is often governed by fine-tuning the molecule's shape, size, and electronic profile to match the unique topology and residue composition of the intended target. Replacing the piperidine with a piperazine, for instance, can introduce an additional hydrogen bond donor/acceptor site and alter the pKa, which can be leveraged to gain selectivity for targets that have a corresponding interaction point. nih.gov
Potential Research Applications of 1 2,4 Diphenyl 4h Chromen 3 Yl Methyl Piperidine
Development as a Chemical Probe for Biological Systems
Chemical probes are small molecules used to study and manipulate biological systems. The development of 1-[(2,4-diphenyl-4H-chromen-3-yl)methyl]piperidine as a chemical probe could be a promising avenue of research. The chromene nucleus, particularly 3-hydroxychromone derivatives, can exhibit sensitivity to its environment, which is a valuable characteristic for a fluorescent probe. researchgate.net This suggests that derivatives of the 2,4-diphenyl-4H-chromene core might possess fluorescent properties that could be harnessed.
By modifying the core structure of this compound, for instance by introducing a fluorophore or a photoreactive group, it could be transformed into a tool for identifying and characterizing its biological targets. Given that both chromene and piperidine (B6355638) moieties are "privileged scaffolds" found in many bioactive compounds, a probe based on this combined structure could be used to investigate the mode of action of related therapeutic agents. proquest.comuevora.pt For example, a biotinylated or radiolabeled version could be synthesized for use in pull-down assays or receptor binding studies to isolate and identify interacting proteins.
Application in Novel Assay Development
The structural features of this compound suggest its potential utility in the development of novel biochemical and cell-based assays. If the compound demonstrates specific biological activity, such as enzyme inhibition, it could serve as a reference or tool compound in assays designed to screen for new modulators of that target.
Some chromene derivatives possess intrinsic fluorescence, which could be exploited in the design of fluorescence-based assays. bac-lac.gc.ca For instance, if the compound binds to a specific protein, its fluorescence properties might change upon binding, allowing for the development of a direct binding assay. Alternatively, it could be used in competitive binding assays where it is displaced by other potential ligands.
Furthermore, the compound could be immobilized on a solid support, such as a multi-well plate or beads, to create an affinity-based platform for screening compound libraries. This would be particularly useful for identifying other molecules that bind to the same biological target.
Contribution to Lead Compound Identification in Medicinal Chemistry Research
In medicinal chemistry, a lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit better to the target. The fusion of the chromene and piperidine scaffolds in this compound makes it an interesting starting point for the identification of new lead compounds.
The chromene ring system is a core component of a wide range of natural products and synthetic compounds with significant biological activities. uevora.pt Research has shown that derivatives of 2-phenyl-4H-chromen-4-one, a related chromene structure, exhibit anti-inflammatory and potential anti-Alzheimer's disease properties. researchgate.netresearchgate.net The piperidine moiety is also a key pharmacophore in numerous approved drugs and clinical candidates, contributing to their efficacy and pharmacokinetic profiles. ccspublishing.org.cnnih.gov The presence of this ring is often associated with a diverse range of pharmacological effects, including anticancer, antimicrobial, and analgesic activities. ijnrd.orgencyclopedia.pub
The combination of these two "privileged" structures suggests that this compound could serve as a template for designing new therapeutic agents. A medicinal chemistry campaign could involve synthesizing a library of analogues by modifying the substitution patterns on the phenyl rings or the piperidine moiety to explore the structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties against a specific biological target.
| Compound Class | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| 2-Phenyl-4H-chromen-4-one derivatives | Anti-inflammatory | Compound 8 was found to downregulate NO, IL-6, and TNF-α expression and suppress LPS-induced inflammation by inhibiting the TLR4/MAPK pathways. | nih.gov |
| 2-Phenyl-4H-chromen-4-one derivatives | Anti-Alzheimer's Disease (potential) | Derivatives showed significant ability to inhibit acetylcholinesterase (AChE) and advanced glycation end products (AGEs) formation. | researchgate.net |
| 2-[4-(methylsulfonyl)phenyl]-4H-chromen-4-one derivatives | Selective COX-2 Inhibition | Compound 5d was identified as a potent COX-2 inhibitor (IC50 = 0.07 μM) with a high selectivity index. | nih.gov |
| Chromene derivatives | Anticancer | Some synthesized chromene derivatives were evaluated for their anticancer activity against three different cancer cell lines. | ekb.eg |
Use in Scaffold Hopping and Library Design
Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying new molecular backbones (scaffolds) that can serve as effective replacements for the core structure of a known active compound. uniroma1.it This approach is valuable for generating novel, patentable chemical entities with improved properties. nih.gov The structure of this compound, with its distinct chromene and piperidine cores, is well-suited for such an approach.
Starting from this compound, medicinal chemists could replace the 4H-chromene scaffold with other heterocyclic systems while retaining the (diphenylmethyl)piperidine portion to see if biological activity is maintained or improved. nih.gov Conversely, the piperidine ring could be "hopped" to other saturated nitrogen heterocycles like pyrrolidine (B122466) or morpholine (B109124). researchgate.net
This compound also serves as an excellent template for the design of a combinatorial library. By systematically varying the substituents on the two phenyl rings and potentially on the piperidine ring, a large and diverse library of related compounds can be synthesized. This library can then be screened against a panel of biological targets to identify new hits for drug discovery programs. The flexibility of the piperidine ring and the potential for diverse functionalization of the aromatic rings provide a rich chemical space to explore. ccspublishing.org.cn
| Application Area | Examples of Activity | Significance | Reference |
|---|---|---|---|
| Central Nervous System | Antipsychotics, Analgesics, Anti-Alzheimer's agents | The piperidine moiety is a common feature in drugs targeting CNS receptors and enzymes. | ijnrd.orgencyclopedia.pub |
| Oncology | Anticancer agents | Piperidine derivatives have been developed as inhibitors of various targets in cancer cells. | proquest.comencyclopedia.pub |
| Infectious Diseases | Antimicrobial, Antiviral, Antifungal agents | The piperidine scaffold is found in numerous compounds with activity against bacteria, viruses, and fungi. | ijnrd.orgnih.gov |
| Cardiovascular and Metabolic Diseases | Antihypertensives, Anti-diabetic agents | Piperidine-containing molecules have been designed to modulate cardiovascular and metabolic pathways. | ijnrd.org |
Future Research Directions and Translational Perspectives Non Clinical
Exploration of Novel Synthetic Methodologies
The synthesis of functionalized 4H-chromenes is a topic of significant interest in medicinal and synthetic chemistry due to their prevalence in biologically active natural products and pharmaceutical agents. researchgate.net While established methods exist, future research should focus on developing more efficient, cost-effective, and environmentally friendly synthetic routes for 1-[(2,4-diphenyl-4H-chromen-3-yl)methyl]piperidine and its analogues.
Promising areas for exploration include:
Multicomponent Reactions (MCRs) : MCRs are highly efficient for creating molecular complexity in a single step and are instrumental in generating diverse heterocyclic compounds, including chromene derivatives. researchgate.net Developing novel three- or four-component reactions could provide a versatile and atom-economical approach to synthesizing a library of analogues. researchgate.net
Green Chemistry Approaches : To minimize environmental impact, future synthetic strategies should prioritize the use of green solvents, sustainable raw materials, and non-toxic catalysts. nih.gov Techniques such as microwave irradiation, ultrasound-assisted synthesis, and solvent-free reaction conditions have already shown promise in the synthesis of chromene derivatives and warrant further investigation. nih.govbiointerfaceresearch.complu.mx
Novel Catalytic Systems : The development and application of new catalysts can significantly improve reaction yields and selectivity. Research into catalysts like biogenic tin oxide nanoparticles, nano-sized MgO, and various metal-organic frameworks (MOFs) could lead to more efficient synthetic protocols. researchgate.netbiointerfaceresearch.com Organo-base catalysts, such as 2-aminopyridine, also offer a green and effective alternative for chromene synthesis. nih.gov
Flow Chemistry : The use of continuous flow reactors can offer advantages in terms of safety, scalability, and precise control over reaction parameters, leading to higher purity and yields. Adapting existing batch syntheses to a flow process represents a significant step towards industrial-scale production for research purposes.
| Synthetic Strategy | Key Features | Potential Advantages for Target Compound |
| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more reactants. researchgate.net | Rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies. |
| Microwave-Assisted Synthesis | Use of microwave energy to accelerate reactions. biointerfaceresearch.complu.mx | Reduced reaction times, increased yields, and often cleaner reaction profiles. |
| Nanoparticle Catalysis | Employment of catalysts like SnO2 or MgO nanoparticles. biointerfaceresearch.com | High catalytic activity, potential for recyclability, and milder reaction conditions. |
| Organo-Base Catalysis | Use of organic bases like 2-aminopyridine as catalysts. nih.gov | Environmentally friendly, cost-effective, and provides high yields. |
| Intramolecular Wittig Reaction | A method for forming the chromene ring system via cyclization. organic-chemistry.org | Offers a novel and efficient route that may avoid harsh conditions associated with traditional methods. organic-chemistry.org |
Identification of Undiscovered Biological Targets and Mechanisms
The chromene scaffold is a well-established pharmacophore present in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. plu.mxnih.gov While the specific biological targets of this compound may be partially characterized, a comprehensive exploration of its mechanism of action is crucial.
Future research should aim to:
Broad-Spectrum Biological Screening : Systematically screen the compound against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify novel activities. For instance, various chromene derivatives have shown activity against targets like cyclooxygenases (COX-2), lipoxygenases, acetylcholinesterase (AChE), and β-secretase. nih.govresearchgate.net
Target Deconvolution Techniques : Employ advanced chemical biology tools such as activity-based protein profiling (ABPP) and chemoproteomics to identify the direct binding partners of the compound in a cellular context. This can uncover previously unknown targets and off-target effects.
Pathway Analysis : Once a primary target is identified, comprehensive studies should be conducted to elucidate the downstream signaling pathways modulated by the compound. For example, some 2-phenyl-4H-chromen-4-one derivatives have been shown to exert anti-inflammatory effects by inhibiting the TLR4/MAPK signaling pathway. nih.gov
Phenotypic Screening : Utilize high-content imaging and other phenotypic screening platforms to assess the compound's effects on complex cellular processes, which can provide unbiased insights into its mechanism of action and potential therapeutic applications.
Advanced Biophysical Characterization of Ligand-Target Interactions
A quantitative understanding of how this compound interacts with its biological targets is fundamental for rational drug design and lead optimization. Future research must incorporate a suite of advanced biophysical techniques to meticulously characterize these interactions. researchgate.net
Key methods and their applications include:
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and binding affinity K_D). nih.gov This is considered the gold standard for characterizing binding thermodynamics. nih.gov
Surface Plasmon Resonance (SPR) : SPR is a label-free technique that provides real-time data on the kinetics of binding (association and dissociation rates, k_on and k_off) in addition to binding affinity.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, particularly ligand-observed NMR experiments, can identify binding events and provide structural details of the ligand-target complex in solution, mapping the binding site on the protein. researchgate.netnih.gov
X-ray Crystallography : Obtaining a high-resolution crystal structure of the compound bound to its target protein offers the most detailed atomic-level view of the interaction, revealing key hydrogen bonds, hydrophobic interactions, and conformational changes. This structural information is invaluable for structure-based drug design.
Differential Scanning Fluorimetry (DSF) : Also known as the thermal shift assay, DSF is a high-throughput method used to assess ligand binding by measuring the change in the thermal stability of the target protein upon ligand binding. springernature.com
| Biophysical Technique | Key Information Provided | Application in Research |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D), enthalpy (ΔH), entropy (ΔS), stoichiometry. nih.gov | Complete thermodynamic characterization of the binding interaction. |
| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off), binding affinity (K_D). | Real-time analysis of how quickly the compound binds and dissociates from its target. |
| NMR Spectroscopy | Binding site mapping, structural information of the complex in solution. nih.gov | Identifying which parts of the compound and target are involved in the interaction. |
| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex. | Guiding structure-activity relationship (SAR) studies and rational drug design. |
| Differential Scanning Fluorimetry (DSF) | Ligand binding confirmation, protein stability changes. | High-throughput screening for initial hit identification and validation. |
Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and reducing costs. ijirt.org Integrating these computational tools into the research pipeline for this compound can significantly enhance efficiency.
Future applications include:
Predictive Modeling : Develop Quantitative Structure-Activity Relationship (QSAR) models using ML algorithms like random forest or support vector machines to predict the biological activity of novel analogues before synthesis. nih.govnih.gov
De Novo Drug Design : Utilize deep learning models, such as generative adversarial networks (GANs), to design novel chromene-based molecules with optimized properties, including high potency, selectivity, and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
Virtual Screening : Employ AI-powered docking and molecular dynamics simulations to screen large virtual libraries of compounds against known or newly identified biological targets, prioritizing candidates for synthesis and experimental testing. crimsonpublishers.com
ADMET Prediction : Use ML models trained on large datasets to predict the physicochemical and pharmacokinetic properties of the compound and its derivatives, helping to identify potential liabilities early in the discovery process. nih.gov This allows for the early deselection of compounds that are unlikely to succeed in later stages. astrazeneca.com
Development of Prodrug Strategies for Enhanced Research Utility
The physicochemical properties of a compound, such as solubility and membrane permeability, can limit its utility in biological assays and in vivo models. The development of prodrugs—inactive derivatives that are converted to the active parent drug in vivo—is a well-established strategy to overcome these limitations. nih.gov
For this compound, future research could explore:
Improving Aqueous Solubility : If the compound suffers from poor water solubility, a promoiety such as a phosphate or a succinate ester could be attached to a suitable functional group. acs.org This modification can generate a highly soluble prodrug suitable for intravenous administration in preclinical studies. acs.org
Enhancing Membrane Permeability : To improve absorption across biological membranes (e.g., the gut wall or the blood-brain barrier), lipophilicity can be increased by creating ester or carbamate derivatives. mdpi.com This involves structurally modifying the parent drug to impart more favorable physicochemical properties for permeation. mdpi.com
Targeted Delivery : Design prodrugs that are selectively activated at the desired site of action. This could involve linking the compound to a moiety that is recognized by an enzyme specifically expressed in the target tissue, thereby increasing local concentration and reducing systemic exposure.
By systematically pursuing these future research directions, the scientific community can fully elucidate the therapeutic potential and mechanistic intricacies of this compound, paving the way for its potential development as a valuable research tool or therapeutic lead.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-[(2,4-diphenyl-4H-chromen-3-yl)methyl]piperidine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : Synthesis of piperidine derivatives often involves multi-step protocols. For example, one-step methods using acid catalysts (e.g., p-toluenesulfonic acid) can simplify chromene-piperidine coupling, as demonstrated in analogous chromenopyrimidine syntheses . Optimization may include solvent selection (e.g., dichloromethane for stability) and temperature control to minimize side reactions. Yield improvements (e.g., 99% purity) can be achieved via iterative washing steps and column chromatography . Reference structural analogs like 4-piperidone intermediates for guidance on protecting group strategies .
Q. How can spectroscopic and computational methods be applied to confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of -NMR and -NMR to verify piperidine ring conformation and chromene-phenyl substituents . High-resolution mass spectrometry (HRMS) confirms molecular weight, while computational tools (e.g., density functional theory) predict vibrational modes and electron distribution for cross-validation with experimental IR data . X-ray crystallography, though not directly cited here, is recommended for resolving stereochemical ambiguities in similar derivatives .
Q. What preliminary assays are recommended to evaluate its receptor-binding potential?
- Methodological Answer : Screen for activity against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement assays, as piperidine derivatives often target neurological pathways . For example, fluorophenyl-pyrimidine analogs show neuropharmacological relevance in vitro . Parallel testing on enzyme targets (e.g., kinases) via fluorescence polarization can identify off-target effects early .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Systematically modify the chromene phenyl groups and piperidine N-substituents. For instance, introducing electron-withdrawing groups (e.g., -Cl or -CF) on the phenyl rings may enhance receptor affinity, as seen in fluorophenyl-pyrimidine derivatives . Computational docking (e.g., AutoDock Vina) predicts binding poses to prioritize synthetic targets . Validate hypotheses using in vitro dose-response curves and comparative molecular field analysis (CoMFA) .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Reassess force field parameters in computational models to account for solvation effects or protein flexibility . Experimentally, confirm compound purity (HPLC) and solubility (e.g., dynamic light scattering) to rule out aggregation artifacts . Cross-reference with theoretical frameworks linking electronic properties (HOMO-LUMO gaps) to observed activity, as emphasized in evidence-based inquiry principles .
Q. What strategies improve the translation of in vitro efficacy to in vivo models for neurological applications?
- Methodological Answer : Optimize pharmacokinetics by assessing logP (octanol-water partition coefficient) and metabolic stability in liver microsomes . For neuroactive compounds, prioritize blood-brain barrier (BBB) penetration assays (e.g., PAMPA-BBB). Safety profiling, including acute toxicity (oral, dermal) and histopathology in rodents, is critical, as highlighted in safety data sheets for related piperidines .
Q. How can computational modeling predict off-target interactions and metabolic pathways?
- Methodological Answer : Use tools like SwissADME to predict cytochrome P450 metabolism and potential drug-drug interactions . Molecular dynamics simulations (e.g., GROMACS) model binding kinetics to off-target proteins, while pharmacophore mapping identifies shared motifs with known toxicophores . Validate predictions with high-throughput screening panels (e.g., Eurofins Cerep) .
Q. What regulatory considerations apply to preclinical development of this compound?
- Methodological Answer : Adhere to pharmacopeial standards for purity (e.g., USP-NF guidelines) by implementing rigorous QC protocols, including chiral HPLC for stereoisomer resolution . Compile safety data per CLP regulations (e.g., GHS classification for acute toxicity) and document storage conditions (e.g., inert atmosphere, -20°C) to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
